molecular formula C23H16N6O4 B1226112 2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline

2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline

Cat. No.: B1226112
M. Wt: 440.4 g/mol
InChI Key: WLAPZCBPXKAQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline is a member of imidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Quinoline Derivatives : Utilizing the Pfitzinger Reaction, novel quinoline derivatives, including a range of quinoxaline derivatives, have been synthesized. These compounds are vital intermediates in pharmaceutical synthesis (Gok et al., 2014).

  • Formation of Benzo[4,5]imidazo[1,2-a]quinoxaline Derivatives : An I2-mediated direct sp3 C–H amination reaction has been employed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from easily accessible substrates (Chen et al., 2020).

  • Synthesis of Pyrido[1′,2′1,2]imidazo[4,5-b]quinoxaline Derivatives

    : These derivatives were created from 2-amino-3-chloroquinoxaline and pyridine, exhibiting intense greenish yellow fluorescence, indicating potential applications in fluorescence and imaging technologies (Tomoda et al., 1990).

  • Development of Anticancer Agents : New derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione have been synthesized as potential anticancer agents (Keshavarzian et al., 2018).

Analytical and Bioanalytical Applications

  • Determination of Heterocyclic Amines in Urine Samples : Capillary liquid chromatography with evaporative light-scattering detection has been used for the separation and detection of heterocyclic amines, including quinoxaline derivatives, in human urine samples (Andrés et al., 2010).

  • LC–ESI–MS/MS Performance in Identifying HCAs in Cooked Chicken : A liquid chromatography-electrospray ionisation/multi-stage mass spectrometry method for the characterization and quantitation of heterocyclic amine compounds including quinoxaline derivatives (Jinap et al., 2019).

Biological Activity and Pharmacological Potential

  • Mutagenicity of Synthetic Quinolines and Quinoxalines : Research on synthetic quinolines and quinoxalines, including imidazo[4,5-b]quinoxaline derivatives, has explored their mutagenic potential, indicating their relevance in toxicological studies (Grivas & Jägerstad, 1984).

  • Synthesis and Activity Against Human Melanoma : Imidazo[1,2-a]quinoxaline analogues have been synthesized and evaluated for their growth-inhibitory activities against A375 cells, a type of human melanoma, highlighting their potential in cancer research (Deleuze-Masquefa et al., 2009).

Properties

Molecular Formula

C23H16N6O4

Molecular Weight

440.4 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C23H16N6O4/c30-28(31)17-12-16(13-18(14-17)29(32)33)22-26-21-23(25-20-9-5-4-8-19(20)24-21)27(22)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2

InChI Key

WLAPZCBPXKAQTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.